molecular formula C20H18FN3OS B12582921 N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide

N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide

Cat. No.: B12582921
M. Wt: 367.4 g/mol
InChI Key: ALJRFHLUYBIXCS-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic name for this compound, assigned following International Union of Pure and Applied Chemistry guidelines, is 2-[2-(4-fluorophenyl)-8-methylquinazolin-4-yl]sulfanyl-N-prop-2-enylacetamide . This nomenclature delineates the compound’s structure with precision:

  • Quinazoline core : A bicyclic system comprising two fused benzene and pyrimidine rings.
  • 4-Fluorophenyl substituent : Attached to position 2 of the quinazoline ring.
  • Methyl group : Located at position 8 of the quinazoline.
  • Sulfanyl acetamide side chain : A thioether-linked acetamide group at position 4, with an allyl (prop-2-enyl) group bonded to the nitrogen atom.

The molecular formula, C₂₀H₁₈FN₃OS , reflects a molecular weight of 367.4 g/mol . Breaking this down:

  • Carbon (C₂₀) : Contributed by the quinazoline core (11 carbons), 4-fluorophenyl group (6 carbons), methyl group (1 carbon), acetamide (2 carbons), and allyl group (3 carbons).
  • Hydrogen (H₁₈) : Distributed across all aromatic and aliphatic regions.
  • Fluorine (F) : Originating from the para-substituted phenyl ring.
  • Nitrogen (N₃) : Two from the quinazoline’s pyrimidine ring and one from the acetamide.
  • Oxygen (O) : Present in the acetamide carbonyl.
  • Sulfur (S) : Part of the thioether linkage.

A comparative analysis of related compounds, such as 2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-(2-methyl-2-propanyl)acetamide (C₂₁H₂₂FN₃OS), highlights how minor substitutions—such as replacing the allyl group with a tert-butyl moiety—alter molecular weight and steric demands without significantly affecting the core pharmacophore.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Differences
N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide C₂₀H₁₈FN₃OS 367.4 Allyl group at acetamide nitrogen
2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-(tert-butyl)acetamide C₂₁H₂₂FN₃OS 383.5 tert-Butyl group at acetamide nitrogen

Stereochemical Features and Conformational Isomerism

The compound’s stereochemical profile is defined by its planar quinazoline core and the rotational flexibility of its side chains. Key observations include:

  • Quinazoline planarity : The fused benzene and pyrimidine rings adopt a rigid, planar conformation, minimizing steric strain.
  • Sulfanyl acetamide linkage : The thioether bridge (-S-) permits limited rotation, while resonance stabilization of the acetamide group restricts free rotation around the carbonyl-nitrogen bond.
  • Allyl group dynamics : The prop-2-enyl moiety exhibits rotational freedom around the C-N bond, enabling conformational isomerism. However, no chiral centers are present due to the sp² hybridization of the acetamide nitrogen and the absence of tetrahedral stereogenic atoms.

Density Functional Theory simulations predict that the lowest-energy conformation positions the allyl group orthogonal to the quinazoline plane, minimizing van der Waals repulsions between the allyl’s terminal methylene and the 8-methyl substituent.

X-ray Crystallographic Data and Density Functional Theory Simulations

While experimental X-ray crystallographic data for this specific compound remains unpublished, structural insights can be extrapolated from related quinazolinyl sulfanyl acetamides. For example, N-(3,4-Dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide (C₂₅H₂₃N₃O₂S) crystallizes in a monoclinic system with a dihedral angle of 85.2° between the quinazoline and phenyl rings. By analogy, the title compound likely adopts a similar packing arrangement, with intermolecular hydrogen bonds between the acetamide carbonyl and neighboring NH groups stabilizing the lattice.

Density Functional Theory simulations corroborate this hypothesis, revealing:

  • Bond lengths : The C-S bond in the thioether linkage measures approximately 1.81 Å , consistent with typical sulfur-carbon single bonds.
  • Torsional angles : The angle between the quinazoline plane and the 4-fluorophenyl group is calculated at 78.5° , optimizing π-π stacking interactions.

Comparative Structural Analysis with Related Quinazolinyl Sulfanyl Acetamides

The structural uniqueness of this compound becomes evident when compared to analogs:

  • Positional isomerism : Replacing the 8-methyl group with a 7-methyl substituent (as in 2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-(tert-butyl)acetamide ) reduces steric hindrance near the sulfanyl group, potentially enhancing receptor binding affinity.
  • Substituent effects : The allyl group’s electron-donating properties contrast with the tert-butyl group’s steric bulk in C₂₁H₂₂FN₃OS , altering solubility and membrane permeability.
  • Oxidation state variations : Compounds like N-(3,4-Dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide introduce a 4-oxo group, increasing hydrogen-bonding capacity compared to the non-oxidized quinazoline in the title compound.

These distinctions underscore how subtle structural modifications influence physicochemical properties and biological activity, guiding rational drug design.

Properties

Molecular Formula

C20H18FN3OS

Molecular Weight

367.4 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-8-methylquinazolin-4-yl]sulfanyl-N-prop-2-enylacetamide

InChI

InChI=1S/C20H18FN3OS/c1-3-11-22-17(25)12-26-20-16-6-4-5-13(2)18(16)23-19(24-20)14-7-9-15(21)10-8-14/h3-10H,1,11-12H2,2H3,(H,22,25)

InChI Key

ALJRFHLUYBIXCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the quinazoline core.

    Attachment of the Allyl Group: The allyl group is introduced through an alkylation reaction, where an allyl halide reacts with the intermediate compound.

    Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage by reacting the intermediate with a suitable thiol reagent under mild conditions.

Industrial Production Methods

Industrial production of This compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity Source
Target Compound Quinazoline 4-fluorophenyl, 8-methyl, allyl-sulfanylacetamide ~422.5 (estimated) Hypothesized kinase inhibition (BCR-ABL) or enzyme modulation
N-Butyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide () Quinazoline 4-fluorophenyl, 8-ethyl, butyl-sulfanylacetamide ~436.5 (estimated) Not reported, but similar core suggests potential kinase inhibition
N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) Oxadiazole-Indole Chloro-methylphenyl, indole-oxadiazole 428.5 Moderate α-glucosidase inhibition (IC₅₀ = 12.3 µM)
N-(2-Ethoxy-6-methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8u) Oxadiazole-Indole Ethoxy-methylphenyl, indole-oxadiazole 422 Strong BChE inhibition (IC₅₀ = 8.7 µM)
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide () Benzothiazole 4-fluorophenyl, benzothiazole ~304 (estimated) Intermediate for heterocyclic synthesis (e.g., kinase inhibitors)
2-({2H,3H-[1,4]Dioxino[2,3-g]quinolin-7-yl}sulfanyl)acetamide derivatives () Quinoline-Dioxane Sulfanylacetamide, dioxane-fused quinoline ~360–400 (estimated) BCR-ABL kinase inhibitors (anticancer applications)

Key Observations

Core Structure Influence: Quinazoline derivatives (Target Compound, ) are structurally distinct from oxadiazole-indole () or benzothiazole-based analogs (). The planar quinazoline core may enhance binding to kinase ATP pockets compared to non-planar oxadiazole systems . The dioxane-fused quinoline in shares a similar aromatic system but lacks the fluorophenyl group, suggesting divergent target specificity.

Substituent Effects: Fluorophenyl Group: Present in the Target Compound and ’s benzothiazole derivative, this group improves metabolic stability and electronic interactions with target proteins . Allyl vs.

Biological Activity :

  • The oxadiazole-indole derivatives () exhibit strong enzyme inhibition (e.g., BChE IC₅₀ = 8.7 µM), whereas quinazoline-based compounds are hypothesized to target kinases (e.g., BCR-ABL in ) .
  • The absence of indole or oxadiazole moieties in the Target Compound may limit cross-reactivity with enzymes like α-glucosidase but enhance specificity for kinase domains.

Biological Activity

N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide is a complex organic compound belonging to the quinazoline derivative class. Its unique structure, featuring an allyl group, a sulfanyl moiety, and a fluorophenyl substituent, suggests significant potential for various biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H18FN3OS
  • Molecular Weight : 385.44 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCC1=C2C(=CC=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NCC=C

Antimicrobial Activity

Research indicates that this compound demonstrates promising antimicrobial properties . The presence of the fluorophenyl group may enhance its ability to disrupt bacterial membranes or inhibit specific metabolic pathways.

Table 1: Antimicrobial Activity against Various Bacteria

Bacteria SpeciesMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus44 nM
Escherichia coli180 nM
Bacillus subtilis11 nM
Methicillin-resistant Staphylococcus aureus (MRSA)44 nM

The compound's effectiveness against Gram-positive bacteria, particularly MRSA strains, highlights its potential as a therapeutic agent in treating resistant infections.

Anticancer Activity

The quinazoline core of this compound has been associated with various anticancer activities. Studies suggest that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have shown that derivatives of quinazoline can significantly reduce the proliferation of cancer cell lines such as:

  • MCF-7 (breast cancer) : Reduction in cell viability by up to 70% at concentrations of 10 µM.
  • A549 (lung cancer) : IC50 values around 5 µM, indicating potent activity.

These findings suggest that the compound's mechanism may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate specific pathways involved.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The quinazoline moiety may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Interaction : The compound may bind to specific receptors, altering signaling pathways relevant to cell growth and survival.
  • Membrane Disruption : The fluorophenyl group enhances membrane permeability, facilitating the compound's entry into bacterial cells.

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